
5-(((2,3-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds of this type generally belong to the class of organic compounds known as thioxopyrimidines . They contain a pyrimidine ring which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The specific compound you mentioned has additional functional groups attached to it, including a 2,3-dichlorophenyl group and a methylene group .
Molecular Structure Analysis
The molecular structure of such compounds is typically planar due to the conjugated system of double bonds in the pyrimidine ring . The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) can introduce some degree of non-planarity, depending on the specific arrangement of the other groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on the specific groups attached to the pyrimidine ring. Some general properties that might be expected include a relatively high melting point due to the strong intermolecular forces, and good solubility in polar solvents due to the presence of polar functional groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis of derivatives and reactions of similar compounds to understand their chemical behavior and potential applications. For instance, studies have investigated the synthesis of thiophene and pyrimidine derivatives, exploring their reactions with different chemical agents to create novel compounds with potential biological activity. The synthesis processes often involve multi-step reactions, demonstrating the compound's versatility in forming various heterocyclic compounds (Ahmad Al-Sheikh et al., 2009), (I. Shibuya).
Mechanistic Studies
Several studies have focused on understanding the mechanisms behind the reactions involving this compound or its derivatives. These studies provide insights into how these compounds interact with various reagents and the factors influencing their reactivity and stability. This knowledge is crucial for designing new synthetic routes and optimizing reaction conditions for the production of desired products (T. Kinoshita et al., 1989).
Potential Biological Applications
The structural motifs present in "5-(((2,3-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" derivatives are commonly found in compounds with biological activity. Research has been conducted to synthesize novel derivatives and evaluate their potential as anti-inflammatory, analgesic agents, and their ability to inhibit cyclooxygenase enzymes. These studies suggest that modifications of this compound could lead to the development of new therapeutic agents with improved efficacy and selectivity (A. Abu‐Hashem et al., 2020).
Methodological Advances
Research also includes the development of green chemistry approaches for synthesizing derivatives of this compound. For instance, a green and efficient method for the synthesis of "5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione" derivatives in water has been developed, showcasing the application of environmentally friendly solvents and conditions in organic synthesis. Such studies highlight the ongoing efforts to make chemical synthesis more sustainable and less harmful to the environment (Bhaveshkumar D. Dhorajiya et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often targeted in cancer treatments due to its role in controlling cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from proliferating uncontrollably
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Result of Action
The compound has shown cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It appears to induce apoptosis within these cells, leading to their death . This makes the compound a potential candidate for cancer treatment.
Safety and Hazards
Direcciones Futuras
The study of thioxopyrimidines and related compounds is a potentially interesting area of research, given their diverse range of biological activities. Future research could focus on synthesizing new derivatives of these compounds, studying their physical and chemical properties, and investigating their biological activities .
Propiedades
IUPAC Name |
5-[(2,3-dichlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2S/c12-6-2-1-3-7(8(6)13)14-4-5-9(17)15-11(19)16-10(5)18/h1-4H,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPUETMMOAQRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((2,3-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


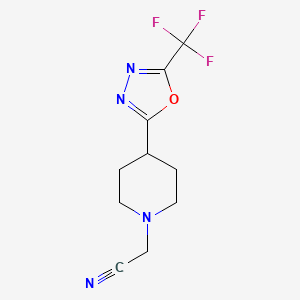
![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)
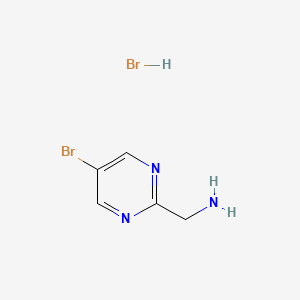
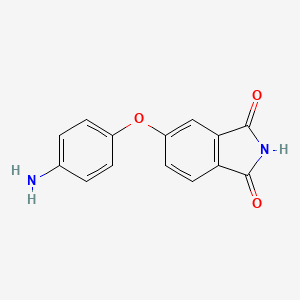
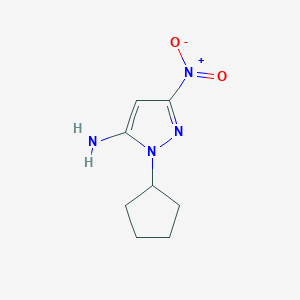
![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)
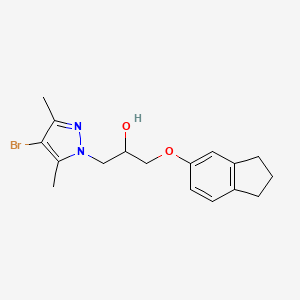

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)
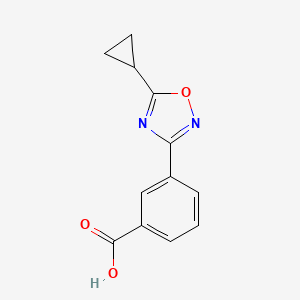
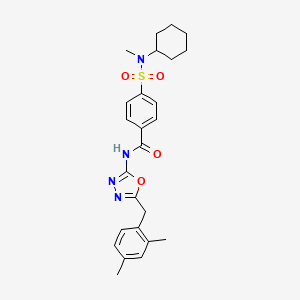
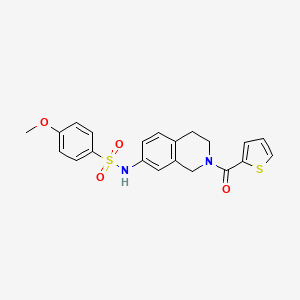
![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)